molecular formula C10H17FN2O B1476578 (3-(Fluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone CAS No. 2097987-22-7

(3-(Fluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

Cat. No.: B1476578
CAS No.: 2097987-22-7
M. Wt: 200.25 g/mol
InChI Key: KKWHPRFRQUWWGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Fluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is a bicyclic methanone derivative featuring two pyrrolidine rings bridged by a ketone group. The 3-(fluoromethyl) substituent on one pyrrolidine introduces fluorine, enhancing lipophilicity and metabolic stability. The compound’s molecular formula is C₁₀H₁₄FN₂O (MW: 197.23 g/mol). Its structure combines the rigidity of pyrrolidine rings with the electronic effects of fluorine, making it relevant in medicinal chemistry for targeting enzymes or receptors requiring hydrophobic interactions .

Properties

IUPAC Name

[3-(fluoromethyl)pyrrolidin-1-yl]-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN2O/c11-5-8-2-4-13(7-8)10(14)9-1-3-12-6-9/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWHPRFRQUWWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)N2CCC(C2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-(Fluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular structure of this compound includes a fluoromethyl group attached to a pyrrolidine ring, which is known to influence its biological activity. The compound's molecular formula is C10H14FNC_{10}H_{14}FN with a molecular weight of 179.23 g/mol.

The biological activity of this compound can be attributed to its interaction with various biological targets, including receptors and enzymes involved in metabolic processes. The presence of the fluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins, thereby influencing pharmacodynamics.

1. Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Antidepressant Activity : Pyrrolidine derivatives have been studied for their potential in treating depression due to their ability to modulate neurotransmitter systems.
  • Anti-inflammatory Properties : Some pyrrolidine-based compounds demonstrate anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

2. Case Studies

Several studies have highlighted the biological activity of pyrrolidine derivatives:

StudyCompoundFindings
Pyrrolidine Derivative AShowed significant antidepressant effects in animal models.
Pyrrolidine Derivative BExhibited anti-inflammatory activity by reducing TNF-alpha levels in vitro.
Pyrrolidine Derivative CDemonstrated improved binding affinity to serotonin receptors compared to non-fluorinated analogs.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound analogs, assessing their efficacy as GPBAR1 agonists. These findings suggest that modifications in the pyrrolidine structure can lead to enhanced receptor selectivity and potency.

1. Efficacy Studies

In vitro assays have shown that certain analogs can activate GPBAR1 with varying degrees of efficacy. For instance:

  • Compound X : EC50 = 3.5 μM, demonstrating high selectivity over related receptors such as FXR and PPAR.

2. Toxicological Assessments

Toxicity studies are crucial for understanding the safety profile of these compounds. Preliminary data indicate that some derivatives have low cytotoxicity in human cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(3-(Fluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone Methanone-bridged pyrrolidines 3-(Fluoromethyl)pyrrolidine, pyrrolidin-3-yl C₁₀H₁₄FN₂O 197.23 Enhanced lipophilicity; potential kinase inhibition
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol () Pyrrolidine-pyridine hybrid 6-Fluoropyridin-2-yl, methanol C₁₀H₁₃FN₂O 196.22 Solubility in polar solvents; used in drug intermediates
(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone () Methanone with pyrrolidine and aryl 3-Methylpyridin-4-yl, phenyl C₁₇H₁₈N₂O 266.34 Aromatic interactions; kinase inhibitor candidates
Pyrrolidin-1-yl[2-(1H-pyrrol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]methanone () Methanone-bridged heterocycles Pyrrolo[2,3-c]pyridine, pyrrole C₁₆H₁₅N₃O 265.31 DNA-binding studies; antitumor activity

Key Differences and Implications

  • Fluorine vs. Non-Fluorinated Analogs: The fluoromethyl group in the target compound increases lipophilicity (logP ~1.8 estimated) compared to non-fluorinated analogs like (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (logP ~0.9), enhancing membrane permeability .
  • Bridging Groups: Methanone bridges in the target compound and ’s aryl analog stabilize conformational rigidity, critical for binding to flat enzyme active sites (e.g., kinases) .
  • Synthetic Complexity : The target compound’s synthesis likely involves fluoromethylation of pyrrolidine, whereas ’s analogs use FeCl₃/Zn-mediated coupling, suggesting divergent synthetic routes .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Property Target Compound (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone
Molecular Weight (g/mol) 197.23 196.22 266.34
logP (Estimated) 1.8 0.9 2.5
Water Solubility (mg/mL) <1 15 <0.5
Melting Point (°C) Not reported Not reported Not reported

Preparation Methods

General Synthetic Strategy

The synthesis of (3-(Fluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone typically involves multi-step organic transformations focusing on:

  • Construction of the pyrrolidine rings,
  • Introduction of the fluoromethyl substituent,
  • Formation of the methanone linkage connecting the two pyrrolidine units.

The key challenge lies in the selective fluoromethylation of the pyrrolidine ring and the subsequent amide bond formation to yield the target methanone structure.

Preparation of 3-(Fluoromethyl)pyrrolidine Intermediate

The fluoromethylated pyrrolidine ring is generally prepared via nucleophilic substitution reactions starting from pyrrolidine derivatives. This involves:

  • Activation of a suitable leaving group (e.g., halide or tosylate) on a methyl substituent,
  • Nucleophilic displacement by a fluoride source (e.g., KF, CsF) under controlled conditions to introduce the fluoromethyl group at the 3-position of the pyrrolidine ring.

This step is critical as the fluoromethyl group significantly influences the compound’s biological activity by altering its electronic and steric properties.

Amide Bond Formation (Methanone Linkage)

The key step in assembling this compound is the formation of the amide (methanone) bond between the fluoromethylpyrrolidine and the pyrrolidin-3-yl moiety. This is typically achieved by:

  • Activation of a carboxylic acid or acid derivative (such as acid chloride or using coupling reagents like 1,1′-carbonyldiimidazole (CDI)),
  • Subsequent reaction with pyrrolidine or its derivatives to form the amide bond.

A representative procedure involves stirring the acid precursor with CDI in dry tetrahydrofuran (THF) at room temperature, followed by addition of the pyrrolidine nucleophile. This method provides high yields and purity of the amide product, as demonstrated in related pyrrolidinyl amide syntheses.

One-Pot Synthesis Approaches

Recent advances have shown that one-pot synthesis methods can efficiently produce tertiary amides involving pyrrolidine derivatives, which could be adapted for this compound. For example:

  • Initial activation of the acid with CDI in THF,
  • Addition of pyrrolidine to form the amide intermediate,
  • Further treatment with acids or cyclization agents to finalize the structure.

This approach minimizes purification steps and improves overall yield and scalability.

Industrial and Large-Scale Production Considerations

For industrial synthesis, the following optimizations are typically employed:

  • Use of continuous flow reactors to enhance heat and mass transfer, ensuring consistent reaction conditions,
  • Automation of reagent addition and temperature control to improve reproducibility,
  • Advanced purification techniques such as chromatography and crystallization to achieve high purity.

Such methods have been successfully applied in the synthesis of structurally related pyrrolidinyl methanones and fluorinated analogs.

Comparative Data Table of Preparation Steps

Step Description Reagents/Conditions Yield/Notes
1 Fluoromethylation of pyrrolidine Pyrrolidine derivative + fluoride source (KF, CsF) High regioselectivity required
2 Activation of acid precursor Carboxylic acid + 1,1′-carbonyldiimidazole (CDI), THF, room temp Efficient activation for amide coupling
3 Amide bond formation Addition of pyrrolidine, stirring at room temperature High yield (up to 95%) with purity >96%
4 One-pot synthesis (optional) Sequential addition of CDI, pyrrolidine, acid catalyst, heating Streamlined process, improved yield
5 Purification Silica gel chromatography, crystallization Ensures analytical purity

Research Findings and Notes

  • The fluoromethyl group introduction is a pivotal step influencing biological activity and requires careful control of reaction conditions to avoid side reactions or over-fluorination.
  • Amide formation using CDI is preferred due to mild conditions and high efficiency, even with sterically hindered substrates, though higher temperatures may be needed in such cases.
  • One-pot methods reduce reaction time and solvent use, aligning with green chemistry principles.
  • Industrial scale synthesis benefits from continuous flow techniques and automation to maintain product consistency and safety.

Q & A

Q. What are the recommended synthetic routes for (3-(Fluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A plausible route includes:

  • Step 1: Preparation of the pyrrolidine-3-ylmethanone core via Friedel-Crafts acylation using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) to introduce the ketone moiety .
  • Step 2: Fluoromethylation of the pyrrolidine ring using fluoromethylating agents (e.g., Selectfluor®) under anhydrous conditions.
  • Step 3: Coupling the fluoromethyl-pyrrolidine derivative with a second pyrrolidine unit via nucleophilic substitution or amide bond formation.
    Key Considerations: Optimize reaction temperatures (e.g., 0–60°C) and solvent systems (e.g., dichloromethane or THF) to minimize side reactions. Monitor purity (≥95%) via HPLC .

Q. Which analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to verify fluoromethyl (-CH₂F) and ketone (C=O) groups. Compare chemical shifts with analogous pyrrolidine derivatives .
  • X-Ray Powder Diffraction (XRPD): Confirm crystallinity and polymorphic forms by matching experimental patterns with simulated data .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) ensures accurate molecular weight (e.g., [M+H]⁺ ion).
  • HPLC-PDA: Assess purity (>95%) and detect impurities using reverse-phase columns (C18) with UV detection at 210–254 nm .

Q. What are the critical stability considerations for handling this compound?

Methodological Answer:

  • Storage: Store in airtight, light-resistant containers at -20°C to prevent hydrolysis of the fluoromethyl group. Desiccate to avoid moisture absorption .
  • Solubility: Test in polar aprotic solvents (e.g., DMSO, DMF) for biological assays. Avoid aqueous buffers unless stabilized with co-solvents.
  • Decomposition Risks: Monitor for fluoride ion release under acidic/basic conditions using ion-selective electrodes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

Methodological Answer:

  • Standardized Protocols: Use the shake-flask method with controlled pH (e.g., 7.4 PBS) and temperature (25°C). Validate via UV-spectroscopy or HPLC .
  • Purity Analysis: Impurities (e.g., unreacted fluoromethyl precursors) may alter solubility. Re-crystallize the compound and re-test .
  • Solvent Systems: Compare data across solvents (e.g., DMSO vs. ethanol) and document cosolvent effects.

Q. What computational strategies predict the bioactivity of this compound against neurological targets?

Methodological Answer:

  • Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with dopamine receptors or monoamine transporters. Validate with known ligands (e.g., fluorophenyl-pyrrolidine derivatives) .
  • QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and fluoromethyl group electronegativity.
  • ADMET Prediction: Tools like SwissADME assess blood-brain barrier permeability and metabolic stability .

Q. How can the stereochemical influence of the fluoromethyl group be experimentally validated?

Methodological Answer:

  • Chiral Chromatography: Use chiral stationary phases (e.g., Chiralpak® IA) to separate enantiomers and assign configurations via optical rotation .
  • Comparative Bioassays: Test enantiomers in vitro (e.g., receptor binding assays) to correlate stereochemistry with activity.
  • Dynamic NMR: Study rotamer populations of the fluoromethyl group to assess conformational flexibility .

Q. What strategies mitigate toxicity risks during in vivo studies?

Methodological Answer:

  • Metabolic Profiling: Identify metabolites via LC-MS/MS in hepatocyte models. Track defluorination products .
  • Dose Escalation: Conduct OECD-compliant acute toxicity tests (e.g., LD50 in rodents) with histopathological analysis.
  • Environmental Safety: Assess aquatic toxicity (e.g., Daphnia magna assays) per OECD Guideline 202 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(Fluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 2
(3-(Fluoromethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.